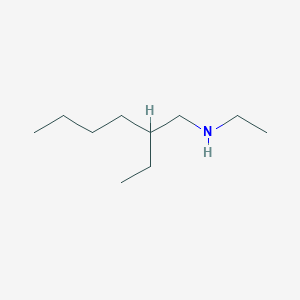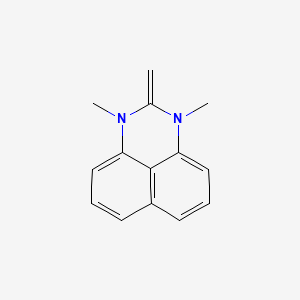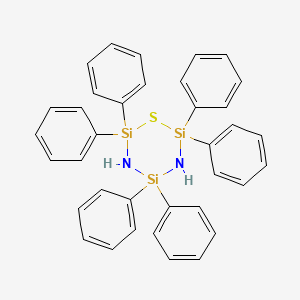
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane is a unique organosilicon compound characterized by its hexaphenyl substitution pattern
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane typically involves the reaction of hexaphenylcyclotrisilazane with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings.
Applications De Recherche Scientifique
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Material Science: Investigated for its potential use in the development of advanced materials, such as polymers and nanocomposites.
Biology and Medicine: Explored for its potential biological activity and as a component in drug delivery systems.
Mécanisme D'action
The mechanism by which 2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane exerts its effects is primarily related to its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and potential applications. The pathways involved in its mechanism of action include coordination chemistry and organometallic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexaphenylcyclotrisiloxane: Similar in structure but contains oxygen atoms instead of sulfur.
Hexaphenylcyclotrisilazane: Contains nitrogen atoms instead of sulfur.
Hexaphenylcyclotrisilane: Lacks the heteroatoms present in the thiadiazatrisilinane structure.
Uniqueness
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane is unique due to the presence of sulfur in its structure, which imparts distinct chemical and physical properties compared to its oxygen and nitrogen analogs. This uniqueness makes it a valuable compound for specific applications where sulfur-containing organosilicon compounds are desired.
Propriétés
Numéro CAS |
63264-03-9 |
|---|---|
Formule moléculaire |
C36H32N2SSi3 |
Poids moléculaire |
609.0 g/mol |
Nom IUPAC |
2,2,4,4,6,6-hexakis-phenyl-1,3,5,2,4,6-thiadiazatrisilinane |
InChI |
InChI=1S/C36H32N2SSi3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37-38H |
Clé InChI |
IJVSOIZXJSZEKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si]2(N[Si](S[Si](N2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)
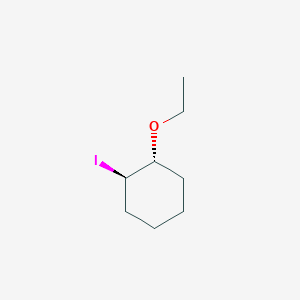


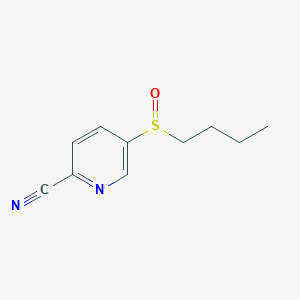
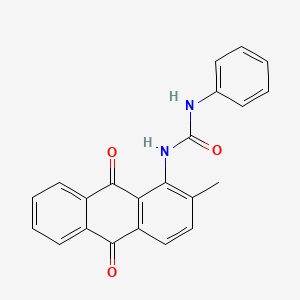
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
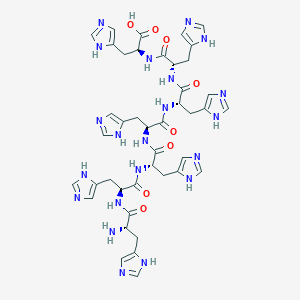
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
